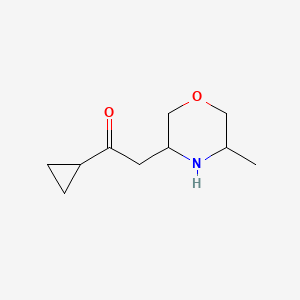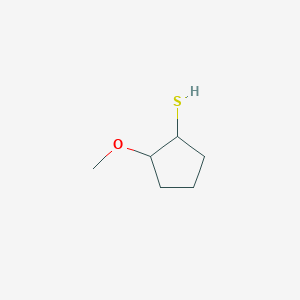
2-Acetyl-4-propylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-propylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a cyclohexanone derivative, characterized by the presence of an acetyl group at the second position and a propyl group at the fourth position on the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-propylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The propyl group can be introduced through a subsequent alkylation reaction using propyl bromide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-Acetyl-4-propylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
科学研究应用
2-Acetyl-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-Acetyl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating its biological activity.
相似化合物的比较
Similar Compounds
2-Acetylcyclohexanone: Lacks the propyl group, which may affect its reactivity and applications.
4-Propylcyclohexanone: Lacks the acetyl group, resulting in different chemical properties and uses.
2-Propylcyclohexanone: Similar structure but with the propyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Acetyl-4-propylcyclohexan-1-one is unique due to the presence of both acetyl and propyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
2-acetyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h9-10H,3-7H2,1-2H3 |
InChI 键 |
PYJLSHIZOKFPON-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(=O)C(C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)



![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)



![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)

